molecular formula C19H17N3O2 B3861438 N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide

N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide

Cat. No. B3861438
M. Wt: 319.4 g/mol
InChI Key: ITLIZALRLPPMES-FYJGNVAPSA-N
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Description

N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide, also known as ENH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ENH is a hydrazide derivative that contains both pyridine and naphthalene moieties, which makes it a unique and versatile compound with various potential uses.

Mechanism of Action

N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and enhance the activity of antioxidant enzymes. N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has also been shown to reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide in scientific research is its versatility and potential for drug development. Its unique chemical structure allows for various modifications that can enhance its pharmacological properties. However, one of the limitations of using N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide is its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are various potential future directions for research on N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide. One area of interest is the development of N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide's mechanism of action and its effects on various signaling pathways involved in inflammation and oxidative stress. Additionally, the development of new synthetic methods for N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide and its derivatives could lead to the discovery of new compounds with enhanced pharmacological properties.

Scientific Research Applications

N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-24-18-11-10-14-7-3-4-8-15(14)16(18)13-21-22-19(23)17-9-5-6-12-20-17/h3-13H,2H2,1H3,(H,22,23)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLIZALRLPPMES-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide
Reactant of Route 2
N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(2-ethoxy-1-naphthyl)methylene]-2-pyridinecarbohydrazide

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